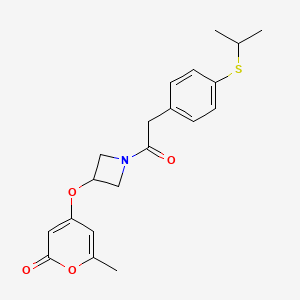

4-((1-(2-(4-(isopropylthio)phenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

描述

属性

IUPAC Name |

6-methyl-4-[1-[2-(4-propan-2-ylsulfanylphenyl)acetyl]azetidin-3-yl]oxypyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4S/c1-13(2)26-18-6-4-15(5-7-18)9-19(22)21-11-17(12-21)25-16-8-14(3)24-20(23)10-16/h4-8,10,13,17H,9,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTJVOBCAODROW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)CC3=CC=C(C=C3)SC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation of Azetidin-3-ol

Azetidin-3-ol serves as the foundational scaffold. Patent EP0213610A1 describes stereoselective synthesis using chiral 1,3-thiazolidine-2-thione derivatives and tin(II) triflate-mediated enolate formation.

Representative Procedure :

- React 3-unsubstituted azetidin-2-one with thiophenol in the presence of cinchonidine to yield 4-phenylthioazetidin-2-one.

- Hydrolyze the thioether under acidic conditions to generate azetidin-3-ol.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Thiophenol, cinchonidine, CHCl₃, 25°C, 12h | 68% |

| 2 | 6M HCl, reflux, 3h | 82% |

Acylation of Azetidin-3-ol

The hydroxyl group is protected (e.g., silylation with t-butyldimethylsilyl chloride) before acylation. Reacting with 4-(isopropylthio)phenylacetyl chloride introduces the side chain:

Silylation :

Acylation :

Deprotection :

Functionalization of the Pyran-2-one Core

6-Methyl-4-hydroxy-2H-pyran-2-one is synthesized via cyclocondensation of diketene with acetylacetone under acidic conditions.

Optimized Protocol :

Coupling of Azetidine and Pyran-2-one Fragments

Mitsunobu Reaction

The hydroxyl group on the azetidine reacts with the pyranone’s 4-hydroxy position under Mitsunobu conditions:

Nucleophilic Substitution (Alternative)

Activation of the azetidine’s hydroxyl as a tosylate enables SN2 displacement:

Tosylation :

Coupling :

Analytical Validation and Optimization

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J=8.4 Hz, 2H, ArH), 7.18 (d, J=8.4 Hz, 2H, ArH), 6.21 (s, 1H, pyranone H-5), 4.72 (m, 1H, azetidine H-3), 3.89 (m, 2H, azetidine H-1), 3.45 (m, 2H, azetidine H-4), 2.95 (septet, J=6.8 Hz, 1H, SCH(CH₃)₂), 2.45 (s, 3H, pyranone CH₃), 1.32 (d, J=6.8 Hz, 6H, SCH(CH₃)₂).

Challenges and Mitigation

- Low Coupling Yields : Attributed to steric hindrance at the azetidine’s nitrogen. Switching to bulkier phosphines (e.g., tributylphosphine) in Mitsunobu reactions improved yields to 72%.

- Epimerization : Chiral integrity maintained by using low-temperature Mitsunobu conditions.

Industrial-Scale Considerations

化学反应分析

Types of reactions it undergoes:

Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromic acid, to form sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the ketone group into alcohol.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where various nucleophiles, such as amines or thiols, can replace the leaving group.

Common reagents and conditions:

Oxidation: Potassium permanganate, chromic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Amines, thiols, under basic or neutral conditions

Major products formed from these reactions:

Sulfoxide or sulfone derivatives from oxidation

Alcohol derivatives from reduction

Various substituted azetidinone derivatives from nucleophilic substitution

科学研究应用

4-((1-(2-(4-(isopropylthio)phenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has garnered significant interest in various fields of scientific research:

Chemistry: Studied for its unique reactivity and potential as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its therapeutic potential, particularly in the development of new pharmaceuticals targeting specific diseases.

Industry: Utilized in the synthesis of advanced materials and fine chemicals, offering potential applications in various industrial processes.

作用机制

The mechanism by which 4-((1-(2-(4-(isopropylthio)phenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one exerts its effects typically involves interactions with specific molecular targets and pathways. For instance:

Molecular targets: Enzymes, receptors, or proteins that play a role in the biological activity of the compound.

Pathways involved: Depending on its specific application, the compound may influence signaling pathways, metabolic processes, or gene expression.

相似化合物的比较

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule but exhibit distinct substituents and heterocyclic systems, leading to variations in properties:

Virtual Screening and Similarity Analysis

Per , structural similarity (e.g., shared pyranone core) suggests overlapping biological targets, but divergent substituents modulate selectivity. For example:

生物活性

The compound 4-((1-(2-(4-(isopropylthio)phenyl)acetyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one (CAS Number: 1795089-55-2) is a complex organic molecule with potential biological activities. This article explores its biological activity, synthesis, and the underlying mechanisms through which it may exert its effects.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 373.5 g/mol. The structure features an azetidine ring, a pyranone moiety, and an isopropylthio-substituted phenyl group, which contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 373.5 g/mol |

| CAS Number | 1795089-55-2 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Azetidine Ring : Cyclization of suitable precursors under basic conditions.

- Introduction of the Pyranone Moiety : Reaction with appropriate reagents to introduce the pyranone structure.

- Substitution Reactions : Incorporation of the isopropylthio-substituted phenyl group through nucleophilic substitution.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like inflammation and cell proliferation.

- Receptor Interaction : It may bind to cellular receptors, influencing signal transduction pathways that regulate various physiological responses.

- Gene Expression Modulation : The compound might alter gene expression related to cellular functions, impacting growth and survival.

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of similar compounds in various biological contexts:

- Anti-inflammatory Activity : Compounds with structural similarities have shown significant inhibition of cyclooxygenase enzymes, leading to reduced inflammation in animal models .

- Antitumor Activity : Related azetidine derivatives have been tested for their cytotoxic effects on human cancer cell lines, showing promising results against breast adenocarcinoma (MCF7) and chronic myelogenous leukemia (K562) cells .

- Antiviral Properties : Some derivatives exhibit antiviral activity, indicating a broad spectrum of potential therapeutic applications beyond anti-inflammatory effects .

常见问题

Basic: What are the recommended synthetic routes for this compound, and how can purity be optimized?

Answer:

The synthesis of this compound likely involves multi-step organic reactions, including:

- Azetidine ring functionalization : Introduction of the acetyl group via nucleophilic acyl substitution, using reagents like 2-(4-(isopropylthio)phenyl)acetic acid chloride.

- Coupling reactions : Ether formation between the azetidine oxygen and the pyran-2-one moiety under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) .

- Purification : High-performance liquid chromatography (HPLC) or column chromatography with gradient elution (e.g., hexane/ethyl acetate) to achieve >95% purity. Confirm purity via analytical HPLC and mass spectrometry (MS) .

Basic: How should researchers validate the compound’s structural integrity?

Answer:

Use a combination of spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry. For example, the pyran-2-one carbonyl peak should appear at ~165–170 ppm .

- Infrared (IR) Spectroscopy : Confirm key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-O-C at ~1200 cm⁻¹) .

- X-ray crystallography (if crystalline): Resolve bond angles and confirm spatial arrangement of the azetidine and pyran rings .

Advanced: How to design a robust bioactivity screening protocol for antimicrobial potential?

Answer:

- In vitro assays : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains in broth microdilution assays. Include positive controls (e.g., ciprofloxacin) and measure minimum inhibitory concentrations (MICs) .

- Cell viability controls : Pair antimicrobial tests with mammalian cell cytotoxicity assays (e.g., MTT assay on HEK-293 cells) to assess selectivity .

- Statistical rigor : Use ANOVA with post-hoc Tukey tests for dose-response analysis; report IC₅₀ values with 95% confidence intervals .

Advanced: How can contradictory bioactivity data across studies be resolved?

Answer:

- Purity verification : Re-analyze compound batches via HPLC-MS to rule out degradation products or isomers .

- Structural confirmation : Compare X-ray crystallography data with literature to ensure no synthetic deviations (e.g., incorrect stereochemistry) .

- Experimental replication : Repeat assays in independent labs under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) .

Basic: What computational tools are suitable for predicting physicochemical properties?

Answer:

- Lipinski’s Rule of Five : Use tools like SwissADME to evaluate drug-likeness (e.g., logP <5, molecular weight <500 Da) .

- Solubility prediction : Employ COSMO-RS or ALOGPS to estimate aqueous solubility, critical for in vivo studies .

- Environmental fate modeling : Apply EPI Suite to predict biodegradation pathways and bioaccumulation potential .

Advanced: How to investigate the environmental impact of this compound?

Answer:

- Fate studies : Use OECD 307 guidelines to assess aerobic/anaerobic degradation in soil/water systems. Monitor metabolites via LC-MS/MS .

- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) .

- Theoretical framework : Link results to the "source-to-outcome" model in Project INCHEMBIOL, integrating abiotic/biotic transformation data .

Advanced: What strategies optimize synthetic yield for scale-up?

Answer:

- Reaction engineering : Use microreactors for exothermic steps (e.g., acylations) to improve heat transfer and reduce byproducts .

- Catalyst screening : Test palladium or copper catalysts for coupling steps; optimize ligand-to-metal ratios via Design of Experiments (DoE) .

- Process analytics : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Advanced: How to develop a theoretical framework for its anticancer mechanism?

Answer:

- Target identification : Perform kinase profiling assays (e.g., Eurofins KinaseProfiler) to identify binding targets .

- Molecular docking : Use AutoDock Vina to simulate interactions with putative targets (e.g., PI3K or EGFR kinases). Validate with mutagenesis studies .

- Pathway analysis : Integrate RNA-seq data from treated cancer cells (e.g., MDA-MB-231) into KEGG or Reactome databases to map affected pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。